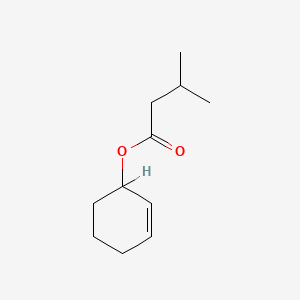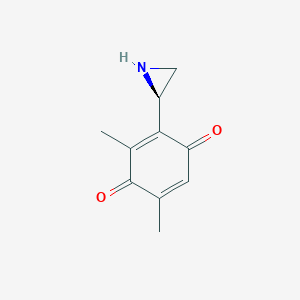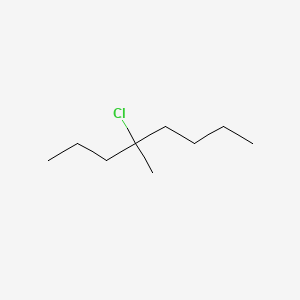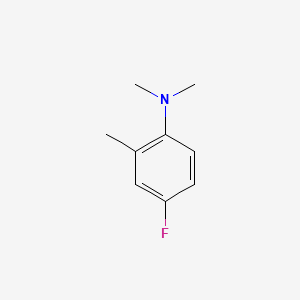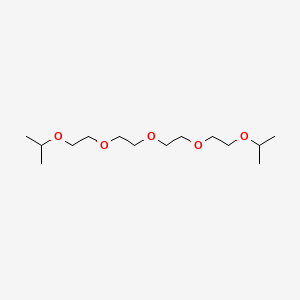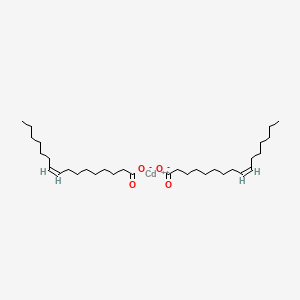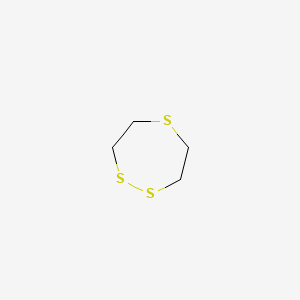
1,2,5-Trithiepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trithiepane is a heterocyclic compound with the molecular formula C₄H₈S₃. It consists of a seven-membered ring containing three sulfur atoms and four carbon atoms. This compound is known for its unique structure and properties, making it an interesting subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,5-Trithiepane can be synthesized through the reaction of bis(trimethylsilyl) sulfide with substituted thiiranes under the catalysis of tetra-butylammonium fluoride. This reaction leads to the formation of 3,7-disubstituted-1,2,5-trithiepane through a regioselective reaction of a thiosilane intermediate with another molecule of episulfide, followed by intramolecular oxidation of two sulfur units .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1,2,5-Trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing derivatives.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2,5-Trithiepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which 1,2,5-Trithiepane exerts its effects involves interactions with molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can result in biological activities such as antimicrobial and antioxidant effects .
類似化合物との比較
1,4,5-Oxadithiepane: Another sulfur-containing heterocycle with similar properties.
Phenarsazinic Acid: Contains sulfur and arsenic atoms, with different biological activities.
1,4-Dithiane: A six-membered ring with two sulfur atoms, used in similar applications.
Uniqueness: 1,2,5-Trithiepane is unique due to its seven-membered ring structure with three sulfur atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in scientific research .
特性
CAS番号 |
6576-93-8 |
|---|---|
分子式 |
C4H8S3 |
分子量 |
152.3 g/mol |
IUPAC名 |
1,2,5-trithiepane |
InChI |
InChI=1S/C4H8S3/c1-3-6-7-4-2-5-1/h1-4H2 |
InChIキー |
JOAOASQIWYLMQC-UHFFFAOYSA-N |
正規SMILES |
C1CSSCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


